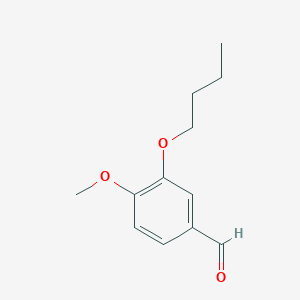

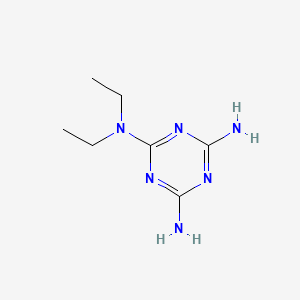

3-丁氧基-4-甲氧基苯甲醛

概览

描述

3-Butoxy-4-methoxybenzaldehyde is a chemical compound that is structurally related to various methoxybenzaldehyde derivatives. These derivatives have been the subject of numerous studies due to their interesting chemical properties and potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss 3-Butoxy-4-methoxybenzaldehyde, they do provide insights into the behavior of similar methoxybenzaldehyde compounds, which can be extrapolated to understand the properties and reactions of 3-Butoxy-4-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of methoxybenzaldehyde derivatives often involves reactions such as O-alkylation, Vilsmeier-Hack (V-H) reaction, and reductive alkylation. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol via O-alkylation and V-H reaction with an overall yield of 82.26% under optimized conditions . Similarly, [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from an acyclic, non-aromatic precursor through a sequence of reactions including formylation, Baeyer–Villiger oxidation, hydrolysis, and methylation . These methods could potentially be adapted for the synthesis of 3-Butoxy-4-methoxybenzaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined, revealing an orthorhombic space group and specific bond lengths and angles . DFT calculations have been used to investigate the ground state, vibrational frequencies, and molecular electrostatic potential (MEP) of 4-hexyloxy-3-methoxybenzaldehyde . These studies provide a foundation for understanding the molecular structure of 3-Butoxy-4-methoxybenzaldehyde.

Chemical Reactions Analysis

Methoxybenzaldehyde derivatives participate in various chemical reactions, including dimerization, methoxylation, and reductive electrophilic substitution. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to dimerization and methoxylation reactions . Regioselective reductive alkylation has been employed to replace the 4-methoxy group of 3,4,5-trimethoxybenzaldehyde dimethylacetal with an alkyl group . These reactions highlight the reactivity of the methoxy and aldehyde groups, which are also present in 3-Butoxy-4-methoxybenzaldehyde, suggesting similar reactivity patterns could be expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their functional groups and molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . The electronic properties, including HOMO-LUMO analysis and band gap energies, have been determined using TD-DFT, providing insights into the photochromic behavior and nonlinear optical properties of these compounds . These properties are crucial for understanding the behavior of 3-Butoxy-4-methoxybenzaldehyde in various environments and applications.

科研应用

合成和化学性质

- 3-丁氧基-4-甲氧基苯甲醛已被研究用于其合成和化学反应的优化。例如,类似化合物4-苄氧基-2-甲氧基苯甲醛通过O-烷基化和Vilsmeier-Hack反应合成,产率高,表明在受控条件下合成复杂苯甲醛的可行性(Lu Yong-zhong, 2011)。

抗氧化活性

- 苯甲醛衍生物,包括与3-丁氧基-4-甲氧基苯甲醛结构相关的化合物,已被合成并测试其抗氧化性能。例如,类似化合物3-氯-4-羟基-5-甲氧基苯甲醛已使用DPPH方法进行评估,揭示了潜在的抗氧化应用(Chairul Rijal, W. Haryadi, C. Anwar, 2022)。

晶体结构分析

- 已广泛研究了甲氧基苯甲醛衍生物的晶体结构,为其分子排列和在材料科学中的潜在应用提供了见解。例如,已分析了不同构象和氢键模式的甲氧基苯甲醛肟衍生物(L. Gomes, M. D. de Souza, C. F. Da Costa, J. Wardell, J. N. Low, 2018)。

分子对接和相互作用

- 已对类似4-甲氧基苯甲醛的化合物进行了分子对接研究,以了解其与酶的相互作用及在药理学和生物化学中的潜在应用(H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018)。

电化学和催化应用

- 已研究了与3-丁氧基-4-甲氧基苯甲醛结构相关的化合物在电化学应用中的潜在用途。例如,已探索了衍生物的还原电亲核取代,显示了在合成化学和材料科学中的潜力(U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992)。

光谱和量子化学研究

- 对类似4-己氧基-3-甲氧基苯甲醛的化合物进行的光谱和量子化学研究提供了有关其电子和结构性质的见解,这对化学传感、材料科学和药物设计的应用具有相关性(A. Abbas, H. Gökce, S. Bahçelī, 2016)。

化学感应和选择性结合性质

- 已对甲氧基苯甲醛的衍生物,如4-(2,4-二硝基苯氧基)-3-甲氧基苯甲醛,进行了研究,特别是它们的选择性结合和催化应用,表明在化学传感器和选择性催化剂中的潜在用途(Rashmi Sharma, Manmohan Chhibber, S. Mittal, 2015)。

性质

IUPAC Name |

3-butoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSRHTDXZIBTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343822 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-4-methoxybenzaldehyde | |

CAS RN |

34127-96-3 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)